N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide
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Description
“N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as acylhydrazones . Acylhydrazones are potential inhibitors and have been used in the design of new inhibitors for biological targets .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While specific structural details for “this compound” are not available, it’s known that the structure of a molecule can be analyzed using techniques such as X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for “this compound” are not available, it’s known that nanoparticles have novel or enhanced physical and chemical properties compared to bulk material .Scientific Research Applications
Structural and Chemical Properties
- N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, an antidiabetic drug, has been studied for its crystal structure, revealing its stabilization by hydrogen bonding and van der Waals interactions (Nirmala & Gowda, 1981).
- 4-tert-Butylbenzenesulfonamide was used as a substituent in the synthesis of iron phthalocyanine, demonstrating remarkable stability under oxidative conditions and potential as an oxidation catalyst (Işci et al., 2014).
Quantum-Chemical Calculations
- Theoretical calculations were applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds, predicting their free energy and distinguishing molecular orbitals, which can help in understanding their chemical behavior (Peiming et al., 2022).
Synthesis and Characterization
- New compounds such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide have been synthesized and characterized, contributing to the understanding of their structural and electronic properties (Murthy et al., 2018).
Antimicrobial and Anticancer Evaluation
- A study on 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides revealed antimicrobial and anticancer activities, highlighting the potential therapeutic applications of such compounds (Kumar et al., 2014).
Anionic Polymerization
- The anionic block copolymerization of styrene derivatives, including N,N-diethyl-4-vinylbenzenesulfonamide, has been explored, providing insights into polymer science and materials engineering (Ishizone et al., 1993).
Properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-11-17(12-6-14)23(21,22)20-19-13-15-7-9-16(10-8-15)18(2,3)4/h5-13,20H,1-4H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWIJWFSKKSJQT-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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